tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18/h4-7,15,19H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJAOIPIKCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Structure Formation
The synthesis begins with constructing the spiro[indene-2,4'-piperidine] backbone, a critical step that dictates the stereochemical and conformational properties of the final product. One validated method involves the condensation of indene derivatives with piperidine precursors under controlled conditions. For example, t-butyl spiro(indene-1,4'-piperidine)-1'-carboxylate can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane to introduce ketone functionality at the 3-position of the indene moiety . This step is typically conducted under inert atmospheres (e.g., argon) to prevent side reactions, with yields reaching 78.7% after chromatographic purification .
An alternative approach utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) to facilitate boron-mediated cyclization, forming the spirocyclic intermediate . The reaction proceeds at room temperature for 24 hours, followed by oxidation to stabilize the structure. Nuclear magnetic resonance (NMR) analysis confirms the successful formation of the spiro core, with characteristic peaks at δ 2.64 (s, 2H) for the piperidine protons and δ 7.42–7.74 for the aromatic indene protons .
Carbamate Functionalization
Introducing the tert-butyl carbamate group to the spirocyclic amine is achieved via carbamation reactions. A widely adopted method involves reacting the spiro[indene-2,4'-piperidine] intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) . The reaction is typically conducted in anhydrous ethanol or dichloromethane at reflux temperatures (65–80°C) to ensure complete conversion.
Key Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Dry ethanol or dichloromethane |
| Temperature | 65–80°C (reflux) |
| Base | Triethylamine or DIPEA |
| Reaction Time | 12–18 hours |
| Yield | 70–85% after purification |
The carbamate formation is monitored via thin-layer chromatography (TLC), and the product is purified using silica-gel chromatography with hexane:ethyl acetate (4:1) as the eluent . Post-synthesis characterization includes high-performance liquid chromatography (HPLC) for purity assessment (>95%) and mass spectrometry (MS) to confirm the molecular ion peak at m/z 331.4.
Optimization of Stereochemical Control
Achieving the desired stereochemistry in the spirocyclic core remains a challenge due to the possibility of epimerization during synthesis. Studies suggest that using chiral auxiliaries or asymmetric catalysis during the cyclization step can enhance enantiomeric excess (ee). For instance, employing (R)-BINOL-derived catalysts in the boron-mediated cyclization improves ee values to >90% . Additionally, low-temperature conditions (−20°C) during the carbamation step minimize racemization, preserving the stereochemical integrity of the final product.
Scalability and Industrial Considerations
Scaling up the synthesis requires addressing solvent volume, reaction time, and purification efficiency. Continuous flow chemistry has been proposed to optimize the oxidation and carbamation steps, reducing processing time by 40% compared to batch methods . Industrial-scale purification often employs recrystallization from ethanol-water mixtures, achieving >99% purity without costly chromatography.
Comparative Analysis of Synthetic Routes
The table below summarizes two leading methods for synthesizing tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate:
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Boron-Mediated | t-butyl spiro(indene-1,4'-piperidine) | 9-BBN, PCC | 78.7% | 95% |
| Direct Carbamation | Spiro[indene-2,4'-piperidine] | tert-butyl chloroformate | 85% | 99% |
The direct carbamation method offers higher yields and purity, making it preferable for large-scale production. However, the boron-mediated route provides better stereochemical control for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
tert-Butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
- Structural Differences : Replaces the spiro[indene-piperidine] core with a simpler piperidine ring bearing an acetyl group.
- Synthesis : Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac₂O in DCM, yielding a crude product used without purification .
- Key Data: Property Value Molecular Formula C₁₂H₂₂N₂O₃ LCMS (m/z [M+H]⁺) Not explicitly stated
tert-Butyl ((3R,4S)-3-Hydroxypiperidin-4-yl)carbamate
- Structural Differences : Contains a hydroxyl group at the 3-position of the piperidine ring.
Key Data :
Property Value Molecular Formula C₁₁H₂₂N₂O₃ CAS Number 1268521-83-0 - Functional Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with hydrophilic targets but possibly reducing membrane permeability .
tert-Butyl N-[(3R)-Spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
- Structural Differences : Substitutes indene with a benzofuran ring in the spiro system.
Key Data :
Property Value Molecular Formula C₁₇H₂₄N₂O₃ Molecular Weight 304.38 g/mol Purity ≥97%
tert-Butyl 4-(4-Aminobenzyl)piperazine-1-carboxylate
- Structural Differences : Replaces the spiro system with a piperazine ring and a benzylamine side chain.
Key Data :
Property Value Molecular Formula C₁₆H₂₅N₃O₂ LCMS (m/z [M+H]⁺) 292.4 - Functional Impact : The piperazine-benzylamine structure offers flexibility and basicity, suitable for targeting amine-binding pockets .
Biological Activity
tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- IUPAC Name : tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate
- Molecular Formula : C18H26N2O2
- CAS Number : 2418643-73-7
- Purity : 95% (typically)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activity, affecting various biological pathways including:
- Signal Transduction : Altering cellular signaling pathways that can lead to changes in cell behavior.
- Gene Expression : Influencing the transcription of genes involved in various physiological processes.
- Metabolic Regulation : Modifying metabolic pathways that can impact cellular energy and function.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of melanoma and other tumor cells.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Cell Lines | Reference |
|---|---|---|---|
| Antiproliferative | Moderate | SW480, SW620 | |
| Anti-inflammatory | Promising | Various | |
| Neuroprotective | Potential | Neuronal Cells |
Detailed Research Findings
A study published in MDPI highlighted the compound's effectiveness against specific cancer cell lines, noting that at concentrations around 10 µM, it exhibited moderate growth inhibition. The study emphasized the importance of further exploring its mechanism and therapeutic potential against thymidine phosphorylase as a pro-angiogenic factor .
Another research article discussed the synthesis and evaluation of derivatives related to this compound, indicating that modifications to the spirocyclic structure could enhance biological activity and selectivity towards cancer cells .
Q & A
Q. How can the synthesis of tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate be optimized using coupling reagents?
Methodological Answer: The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. A common protocol involves:
- EDCI/HOBt-mediated coupling : Intermediate Boc-protected amines (e.g., tert-butyl glycine ester) are coupled with spirocyclic azetidine or piperidine derivatives under EDCI/HOBt conditions in dichloromethane or DMF .
- Alternatives : Consider using DCC or HATU for improved yields in sterically hindered systems. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or LCMS tracking of [M-Boc+H]+ intermediates .
Q. Key Optimization Parameters :
| Reagent | Solvent | Temp. (°C) | Yield Range |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 70-85% |
| HATU/DIPEA | DMF | 0-25 | 80-90% |
| DCC/DMAP | THF | 25 | 60-75% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : 1H and 13C NMR are essential for confirming the spirocyclic structure. Key signals include:
- tert-butyl group: δ 1.4 ppm (singlet, 9H)
- Piperidine protons: δ 3.2-3.8 ppm (multiplet, 4H)
- Indene aromatic protons: δ 6.8-7.2 ppm (multiplet, 4H) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 329.18) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the spiro center, as seen in related carbamate derivatives .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, such as receptor antagonism?
Methodological Answer: Derivatives of this scaffold have been designed for chemokine receptor (e.g., CCR2) antagonism:
- Spiro-Indene Modifications : Introducing substituents like trifluoromethyl or cyclopropyl groups at the indene ring improves receptor binding. For example, (R)-N-((S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide showed IC50 = 0.45 nM in chemotaxis assays .
- Piperidine Functionalization : Adding electron-withdrawing groups (e.g., nitro, cyano) to the piperidine ring enhances metabolic stability. A derivative with a 3-nitrobenzyl group demonstrated improved pharmacokinetics in murine models .
Q. Biological Activity Comparison :
| Derivative | Target | IC50 (Binding) | IC50 (Functional) |
|---|---|---|---|
| Unmodified | CCR2 | 130 nM | 45 nM |
| Trifluoromethyl-substituted | CCR2 | 1.3 nM | 0.45 nM |
| Cyclopropyl-substituted | CCR5 | >500 nM | >500 nM |
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer: Discrepancies often arise from:
- Solvent Polarity : Higher polarity solvents (e.g., DMF vs. DCM) may improve solubility but cause side reactions during scale-up .
- Catalyst Loading : Optimize Pd/C or Raney Ni in hydrogenation steps to avoid over-reduction of the indene ring .
- Purification Challenges : Use flash chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC for high-purity batches (>98%) .
Case Study :
A scaled-up synthesis (10 g → 1 kg) using continuous flow reactors achieved 85% yield (vs. 70% in batch) by maintaining precise temperature control (±2°C) and reducing exposure to moisture .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosol formation is possible .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .
Data Analysis and Interpretation
Q. How to interpret conflicting spectral data for spirocyclic carbamates?
Methodological Answer:
- NMR Splitting Patterns : Overlapping signals (e.g., piperidine vs. indene protons) can be resolved using 2D NMR (COSY, HSQC). For example, HSQC confirmed coupling between the piperidine NH and adjacent CH2 groups .
- Mass Spec Fragmentation : Compare experimental HRMS with computational tools (e.g., MassFrontier) to identify unexpected fragments, such as tert-butyl loss (m/z –56) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
